![molecular formula C16H14N4O3 B2421343 ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate CAS No. 1111053-45-2](/img/structure/B2421343.png)
ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a [3+2] cycloaddition reaction between azinium-N-imines and nitriles in the presence of a catalyst such as copper acetate.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. This method is eco-friendly and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer, cardiovascular disorders, and diabetes.
Biological Research: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes like JAK1, JAK2, and PHD-1.
Material Science: It has applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like JAK1 and JAK2 by binding to their active sites and preventing their activity . This inhibition can lead to the modulation of various signaling pathways involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also have a triazole ring fused to a pyridine ring but differ in the position of the nitrogen atoms.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a similar triazole ring but are fused to a pyrazine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and makes it a valuable compound for drug development.
Biologische Aktivität
Ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article discusses its biological activity, including mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
This compound is characterized by a triazolo-pyridine scaffold that is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C14H12N4O2
- Molecular Weight : 268.27 g/mol
The primary mechanism of action for compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold involves the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. IDO1 inhibitors are being explored as a strategy to enhance anti-tumor immunity by preventing the degradation of tryptophan and promoting T-cell activation.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary of findings from key studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | A375 (melanoma) | 10.0 | IDO1 inhibition |
Study B | A549 (lung cancer) | 0.98 ± 0.08 | Induction of apoptosis |
Study C | MCF-7 (breast cancer) | 1.05 ± 0.17 | c-Met signaling pathway inhibition |
These results indicate that the compound has a potent effect on cell viability and can induce apoptosis in cancer cells.
In Vivo Studies
In vivo evaluations have shown promising results regarding the antitumor efficacy of this compound. For instance:
- Case Study 1 : In a murine model of melanoma, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : In models of lung cancer, administration led to prolonged survival rates and reduced metastasis.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests favorable absorption and metabolic stability. Studies indicate that:
- The compound exhibits high bioavailability.
- Major metabolic pathways include aliphatic hydroxylation and O-demethylation.
Eigenschaften
IUPAC Name |
ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-2-23-16(22)11-3-6-13(7-4-11)18-15(21)12-5-8-14-19-17-10-20(14)9-12/h3-10H,2H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWVFNVEAGJILT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN3C=NN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.